molecular formula C19H18BrNO4 B12488111 [2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate

Cat. No.: B12488111
M. Wt: 404.3 g/mol
InChI Key: HUTCJRDAIYDLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxoethyl group, and a benzamido-methylpropanoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the bromination of a phenyl group followed by the introduction of an oxoethyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the benzamido-methylpropanoate moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the oxoethyl and benzamido-methylpropanoate moieties can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate

InChI

InChI=1S/C19H18BrNO4/c1-19(2,21-17(23)14-6-4-3-5-7-14)18(24)25-12-16(22)13-8-10-15(20)11-9-13/h3-11H,12H2,1-2H3,(H,21,23)

InChI Key

HUTCJRDAIYDLFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.